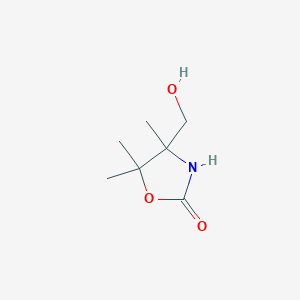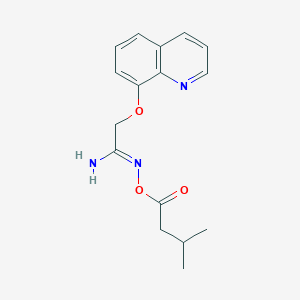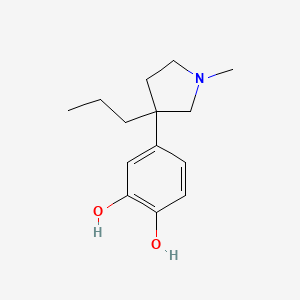
4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a hydroxymethyl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one typically involves the reaction of glycidols with isocyanates. This reaction is catalyzed by tetraarylphosphonium salts . The reaction conditions are mild and can be carried out at room temperature, making it an efficient method for the preparation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form corresponding amines.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Substituted oxazolidinones with various functional groups.
科学的研究の応用
4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in the development of new antibiotics.
Industry: Used in the synthesis of polymers and other industrial chemicals
作用機序
The mechanism of action of 4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.
4-Hydroxyamphetamine: A drug that stimulates the sympathetic nervous system.
Uniqueness
4-(Hydroxymethyl)-4,5,5-trimethyloxazolidin-2-one is unique due to its specific structure, which combines the properties of oxazolidinones with a hydroxymethyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
4-(hydroxymethyl)-4,5,5-trimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H13NO3/c1-6(2)7(3,4-9)8-5(10)11-6/h9H,4H2,1-3H3,(H,8,10) |
InChIキー |
PKUQJBVPZHNHNN-UHFFFAOYSA-N |
正規SMILES |
CC1(C(NC(=O)O1)(C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)

![Oxazolo[4,5-C]pyridin-4-amine](/img/structure/B12888452.png)

![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12888458.png)

![(E)-1-[5-(4-Nitrophenyl)furan-2-yl]-N-(4-pentylphenyl)methanimine](/img/structure/B12888467.png)
![4-Cyanobenzo[d]oxazole-2-sulfonamide](/img/structure/B12888468.png)


![2-(Methylthio)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12888483.png)

![2-(Carboxy(hydroxy)methyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12888489.png)
